![molecular formula C23H28N2O3S B5118946 butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling, angiogenesis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders.
Mechanism of Action
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate acts as a potent inhibitor of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for their catalytic activity. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate binds to the zinc ion, thereby blocking the catalytic activity of the enzyme. This leads to a reduction in the degradation of extracellular matrix proteins, which are essential for tissue remodeling, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have several biochemical and physiological effects. In cancer, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce tumor growth and metastasis, as well as induce apoptosis in cancer cells. In arthritis, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce joint inflammation and destruction, as well as inhibit the production of inflammatory cytokines. In cardiovascular disorders, butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce atherosclerotic lesion formation, as well as improve endothelial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate is its potent inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one of the limitations of butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate is its non-specificity, as it can inhibit other zinc-dependent enzymes besides MMPs. This can lead to off-target effects that may confound the interpretation of experimental results.
Future Directions
There are several future directions for the research on butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of more specific MMP inhibitors that can target individual MMPs with greater selectivity. Another area of interest is the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the potential use of MMP inhibitors as biomarkers for disease diagnosis and prognosis is an area of ongoing research.
Synthesis Methods
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the amide, which is subsequently converted to the hydroxamic acid using hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been widely studied for its potential therapeutic applications in various diseases. In cancer, MMPs are known to play a crucial role in tumor invasion and metastasis. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in the degradation of cartilage and bone, leading to joint destruction. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce joint inflammation and destruction in animal models of arthritis. In cardiovascular disorders, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis. butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce atherosclerotic lesion formation in animal models.
properties
IUPAC Name |
butyl 4-[(4-tert-butylbenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-5-6-15-28-21(27)17-9-13-19(14-10-17)24-22(29)25-20(26)16-7-11-18(12-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJZRLAGIYNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.